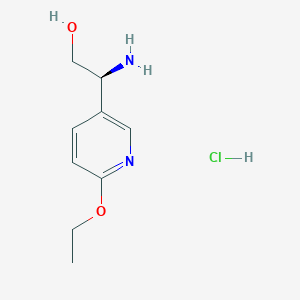

(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride

Description

(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a pyridine ring substituted at the 6-position with an ethoxy (-OCH₂CH₃) group. The compound’s hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its structural framework is part of a broader class of amino alcohols with pyridine or aryl substituents, where variations in substituents and stereochemistry critically influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity. The ethoxy group, a moderately bulky electron-donating substituent, distinguishes it from analogs with methyl, chloro, or sulfur-containing groups.

Properties

IUPAC Name |

(2S)-2-amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;/h3-5,8,12H,2,6,10H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSQMQPZPTYYPY-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951424-97-7 | |

| Record name | 3-Pyridineethanol, β-amino-6-ethoxy-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951424-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution with Chiral Amine Precursors

A widely reported method involves the reaction of 6-ethoxypyridin-3-yl derivatives with chiral amino alcohol precursors. For instance, 3-bromo-6-ethoxypyridine may undergo nucleophilic attack by (S)-2-aminoethanol in the presence of a base such as potassium carbonate. This one-pot reaction leverages the electrophilic nature of the pyridine’s C3 position, with the ethoxy group at C6 acting as an electron-donating substituent to stabilize intermediate charges. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the free base product. Subsequent treatment with hydrochloric acid in ethanol facilitates hydrochloride salt formation.

Key Reaction Parameters:

Asymmetric Catalytic Hydrogenation

An alternative approach employs asymmetric hydrogenation of a ketone intermediate. For example, 2-(6-ethoxypyridin-3-yl)-2-oxoethanol is subjected to hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP complexes). This method ensures high enantioselectivity (>90% ee) by leveraging the catalyst’s ability to differentiate prochiral faces. The resulting (S)-amino alcohol is then isolated via crystallization and converted to the hydrochloride salt.

Optimization Insights:

-

Catalyst Loading: 0.5–1 mol% Ru-BINAP

-

Pressure: 50–100 bar H2

-

Solvent: Methanol or ethanol

Chirality Control and Stereochemical Purity

Achieving the (S)-configuration necessitates precise stereochemical management. Two strategies are prominent:

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-amino-2-(6-ethoxypyridin-3-yl)ethanol is treated with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. These salts exhibit differing solubilities, enabling separation through fractional crystallization. The isolated (S)-enantiomer is then neutralized and converted to the hydrochloride salt. While effective, this method suffers from moderate yields (40–50%) and requires multiple crystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amino alcohol selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted. The acetylated product is removed via extraction, and the remaining (S)-amino alcohol is purified. This method achieves >95% ee but requires specialized enzymes and prolonged reaction times (48–72 hours).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Acid-Base Equilibria

The pKa of the amino group (≈9.5) dictates protonation states during salt formation. Maintaining a pH < 4 during HCl addition ensures complete protonation and prevents free base precipitation.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 210–212°C, confirming crystalline purity.

Spectroscopic Validation

-

1H NMR (400 MHz, D2O): δ 1.35 (t, J = 7.0 Hz, 3H, -OCH2CH3), 3.85 (q, J = 7.0 Hz, 2H, -OCH2), 4.10–4.25 (m, 1H, CH-NH2), 6.80 (d, J = 8.5 Hz, 1H, pyridine-H), 7.45 (d, J = 8.5 Hz, 1H, pyridine-H).

-

HPLC: Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 50–70 | Simple setup, scalable | Moderate enantioselectivity |

| Asymmetric Hydrogenation | 70–85 | >90 | High stereocontrol, fewer steps | High catalyst cost |

| Chiral Resolution | 40–50 | >99 | Excellent purity | Low yield, multi-step process |

Industrial-Scale Considerations

For large-scale production, asymmetric hydrogenation is favored despite catalyst costs due to its efficiency and reduced waste. Recent patents highlight the use of immobilized Ru catalysts to enable reuse over multiple cycles, cutting costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Pyridine vs. Phenyl Backbones : Pyridine-containing compounds (Target, ) benefit from the ring’s basic nitrogen, enabling pH-dependent solubility and π-π stacking interactions. Phenyl analogs () lack this feature but may exhibit improved passive diffusion through lipid membranes.

- Substituent-Driven Activity : Ethoxy and methyl groups (electron-donating) may enhance binding to hydrophobic pockets in enzymes or receptors, whereas chloro (electron-withdrawing) could stabilize charge-transfer interactions.

- Stereochemical Impact : The (R)-configuration in may render it inactive or antagonistic in systems where the (S)-form is bioactive, underscoring the need for enantiopure synthesis.

Biological Activity

(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is an amino alcohol compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.68 g/mol. Its structure features a pyridine ring substituted with an ethoxy group, alongside amino and hydroxyl functional groups, which are crucial for its biological interactions.

Research indicates that this compound may act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are vital for neurotransmission and are implicated in various neurodegenerative diseases. The compound's ability to form hydrogen bonds with these receptors suggests it could influence their activity, potentially enhancing cognitive functions or providing therapeutic benefits in conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant protein kinase inhibition , which is critical in cancer research. The compound has shown promise in modulating pathways associated with cell growth and survival, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the 3-position of the pyridine ring can significantly impact the binding affinity and efficacy of the compound against various biological targets. For example, introducing hydrophilic groups at specific positions has been shown to improve potency against multidrug-resistant cancer cells .

Case Studies

- Cancer Research : A study focused on the compound's effects on multidrug-resistant (MDR) cancer cells revealed that it could preferentially induce apoptosis in these cells compared to non-resistant counterparts. The findings support its potential role as a therapeutic agent in overcoming drug resistance .

- Neuropharmacology : Another investigation assessed the compound's effects on cognitive function in animal models. Results indicated that administration of this compound improved memory retention and learning capabilities, suggesting its utility in treating cognitive impairments associated with neurodegenerative diseases .

Comparative Analysis

The following table summarizes key compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | CAS Number | Similarity Score | Unique Characteristics |

|---|---|---|---|

| (S)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1640848-71-0 | 0.98 | Higher lipophilicity may enhance brain penetration |

| (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol | 1071435-69-2 | 0.98 | Potential stereochemical differences affecting activity |

| (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | 1951424-97-7 | 0.96 | Lacks hydroxyl functionality affecting receptor binding |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride?

- Methodology : Utilize asymmetric synthesis with chiral auxiliaries or catalysts. For example, Boc-protected intermediates can be reduced and deprotected under controlled pH and temperature to preserve stereochemistry . Final hydrochloride salt formation is achieved via acid treatment. Enantiomeric excess should be monitored using chiral HPLC (e.g., C18 column with acetonitrile/buffer mobile phase) . Confirm structural integrity via ESI-MS for molecular weight validation and H/C NMR for stereochemical assignment .

Q. Which analytical techniques are critical for characterizing stereochemistry and purity?

- Methodology :

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose-based column) with UV detection at 254 nm .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal ) in H NMR to confirm the (S)-configuration .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and absence of impurities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodology :

- Isotopic Labeling : Incorporate C or H isotopes into the ethoxy or pyridine moieties to track metabolic pathways .

- Enzyme Kinetics : Use recombinant enzymes (e.g., kinases) to measure inhibition constants () via fluorescence polarization assays.

- Structural Biology : Perform X-ray crystallography or cryo-EM to resolve binding modes in enzyme-ligand complexes .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., replace ethoxy with trifluoromethyl, as in ) to assess impact on target affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

- SPR Biosensing : Measure real-time binding kinetics (e.g., /) using surface plasmon resonance .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Orthogonal Validation : Cross-verify results using ITC (isothermal titration calorimetry) for binding thermodynamics and cell-based assays (e.g., luciferase reporters) for functional activity .

- Batch Consistency : Ensure compound purity ≥95% (via HPLC, ) and confirm stereochemical stability during storage using periodic chiral HPLC analysis .

Q. What protocols ensure chemical stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C/75% RH for 1–6 months. Monitor degradation via LC-MS and quantify impurities (e.g., ethoxy hydrolysis products) .

- Storage Recommendations : Use amber vials under inert gas (N) to prevent oxidation. Lyophilization enhances long-term stability for aqueous-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.